1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with sulfonyl groups attached to a dimethylphenyl and an ethylpyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperazine Core:
- Starting with piperazine, the core structure is functionalized by introducing sulfonyl groups.
- Reagents such as sulfonyl chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride and 1-ethyl-1H-pyrazol-4-ylsulfonyl chloride) are used in the presence of a base like triethylamine to facilitate the sulfonylation reaction.
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Coupling Reactions:
- The sulfonylated piperazine is then subjected to coupling reactions to attach the dimethylphenyl and ethylpyrazolyl groups.
- Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the coupling efficiency.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This includes:
- Utilizing continuous flow reactors for better control over reaction conditions.
- Implementing green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
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Reduction:
- Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl groups to thiols or sulfides.
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Substitution:
- Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Thiols, sulfides.
- Substitution products: Amino or thio derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- Investigated for its activity against various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine exerts its effects depends on its interaction with specific molecular targets. These may include:
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Enzyme Inhibition:
- The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
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Receptor Modulation:
- It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
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Pathways Involved:
- The exact pathways would depend on the biological context, but could involve modulation of signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-imidazol-4-yl)sulfonyl]piperazine
Uniqueness:
- The presence of both dimethylphenyl and ethylpyrazolyl groups in the same molecule provides a unique combination of steric and electronic properties.
- This dual substitution pattern may confer distinct biological activities and chemical reactivity compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(1-ethylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S2/c1-4-19-13-17(12-18-19)27(24,25)21-9-7-20(8-10-21)26(22,23)16-6-5-14(2)15(3)11-16/h5-6,11-13H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJYOSGJPOHUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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